An In-depth Technical Guide to the Discovery and Identification of MDMB-4en-PINACA Metabolites
An In-depth Technical Guide to the Discovery and Identification of MDMB-4en-PINACA Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the metabolism of MDMB-4en-PINACA, a potent synthetic cannabinoid. The document details the key metabolic pathways, identified metabolites, and the experimental protocols utilized for their discovery and identification. This information is critical for forensic toxicologists, clinical chemists, and researchers involved in the detection of this substance and the development of countermeasures to its abuse.
Introduction to MDMB-4en-PINACA Metabolism
MDMB-4en-PINACA, like many synthetic cannabinoids, undergoes extensive metabolism in the human body, making the detection of its metabolites a crucial aspect of forensic and clinical analysis.[1] The parent compound is often found at very low concentrations or is entirely absent in urine samples, necessitating the identification of its biotransformation products as biomarkers of exposure. The primary metabolic reactions involve Phase I transformations, with major pathways including ester hydrolysis and modifications of the pentenyl side chain.[2][3]
Major Metabolic Pathways
Studies utilizing human liver microsomes (HLMs), hepatocytes, and analysis of authentic human urine and blood samples have elucidated several key metabolic pathways for MDMB-4en-PINACA.[4][5] These include:
-
Ester Hydrolysis: The methyl ester group of MDMB-4en-PINACA is readily hydrolyzed to form the corresponding butanoic acid metabolite. This is a major and rapid metabolic step.[3][6]
-
Double-Bond Oxidation: The terminal double bond on the pentenyl side chain is a primary site for oxidation, often leading to the formation of a dihydrodiol, likely through an epoxide intermediate.[4][5]
-
Hydroxylation: Hydroxyl groups can be added to various positions on the molecule, particularly on the pentyl side chain.[7][2]
-
Dehydrogenation: Following hydroxylation, further oxidation can lead to the formation of ketone or carboxylic acid functionalities.[5]
-
N-Dealkylation: The pentenyl side chain can be cleaved from the indazole core.[7][5]
-
Carboxylation: Further oxidation of hydroxylated metabolites can result in the formation of carboxylic acids.
-
Glucuronidation: Some Phase I metabolites can undergo Phase II conjugation to form glucuronides, increasing their water solubility for excretion.
-
Acetylation: A novel metabolic pathway for synthetic cannabinoid receptor agonists (SCRAs), acetylation has also been identified as one of the 11 metabolic pathways involved in MDMB-4en-PINACA metabolism.[6]
The combination of these reactions results in a large number of metabolites. One study identified a total of 75 metabolites in urine samples, including 44 that were previously unreported.[6]
Key Metabolites for Biomarker Identification
Several studies have proposed specific metabolites as suitable biomarkers for detecting MDMB-4en-PINACA intake. The most abundant and frequently detected metabolites are often products of ester hydrolysis and dihydrodiol formation.[4]
Some of the key metabolites identified include:
-
M3 (Double bond oxidation, ester hydrolysis, and hydroxylation metabolite) : Suggested as a suitable urinary marker.[5]
-
M8 (Ester hydrolysis and dihydrodiol) : One of the most abundant metabolites in hepatocyte incubation and detected in urine.[4]
-
M12 (Monohydroxypentyl-MDMB-4en-PINACA) : Proposed as a suitable urinary marker.[5]
-
M14 (MDMB-4en-PINACA butanoic acid) : A major metabolite resulting from ester hydrolysis, also suggested as a urinary marker.[5][8]
-
M29 (Hydroxylation) : May be useful for confirmation purposes.[4]
-
M30 (Ester hydrolysis) : One of the most abundant metabolites in hepatocyte incubation and detected in urine.[4]
The parent compound, MDMB-4en-PINACA, has also been detected in some authentic urine and blood samples, which is not always the case for extensively metabolized synthetic cannabinoids.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative findings from various metabolism studies of MDMB-4en-PINACA.
Table 1: In Vitro Metabolism Stability
| Biological Matrix | Incubation Time | Parent Compound Remaining | Reference |
| Human Liver Microsomes (HLMs) | 1 hour | < 7.5% | [5][9] |
| Human Liver Microsomes (HLMs) | 9.1 minutes (t1/2) | 50% | [3] |
Table 2: Metabolites Detected in In Vitro and In Vivo Samples
| Study Type | Matrix | Number of Metabolites Identified | Key Metabolites Mentioned | Reference |
| In vitro (HLMs) | - | 14 - 31 | Ester hydrolysis, double-bond oxidation, hydroxylation products | [1][5] |
| In vitro (Hepatocytes) | - | 11 | M8 (ester hydrolysis + dihydrodiol), M30 (ester hydrolysis) | [4] |
| In vivo | Urine | 2 | M8, M30 | [4] |
| In vivo | Blood | 1 | - | [4] |
| In vivo | Urine | 75 (44 novel) | Ester hydrolysis and hydroxylation products are major | [6] |
| In vivo | Serum | 9 (+ parent drug) | - | [6] |
Table 3: Concentrations in Forensic Casework
| Sample Type | Analyte | Concentration | Reference |
| Peripheral Blood | MDMB-4en-PINACA | 0.4 µg/L | [10] |
| Peripheral Blood | MDMB-4en-PINACA 3,3-dimethylbutanoic acid | 5.7 µg/L | [10] |
| Cardiac Blood | MDMB-4en-PINACA | 0.5 µg/L | [10] |
| Cardiac Blood | MDMB-4en-PINACA 3,3-dimethylbutanoic acid | 11.6 µg/L | [10] |
| Urine | MDMB-4en-PINACA | Below LOQ | [10] |
| Urine | MDMB-4en-PINACA 3,3-dimethylbutanoic acid | 2.1 µg/L | [10] |
Experimental Protocols
The following sections outline the typical methodologies employed for the identification of MDMB-4en-PINACA metabolites.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is a generalized representation based on published studies.[5][9]
Objective: To identify Phase I metabolites of MDMB-4en-PINACA.
Materials:
-
MDMB-4en-PINACA standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
-
Incubator/water bath at 37°C
Procedure:
-
Prepare an incubation mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding a solution of MDMB-4en-PINACA (e.g., at a final concentration of 5 µmol/L).[5]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., up to 1 hour).[5][9]
-
Terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile).
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for analysis by LC-HRMS.
In Vitro Metabolism using Human Hepatocytes
This protocol is a generalized representation based on published studies.[4]
Objective: To identify Phase I and Phase II metabolites of MDMB-4en-PINACA in a more physiologically relevant system.
Materials:
-
MDMB-4en-PINACA standard
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
Procedure:
-
Thaw and seed human hepatocytes in appropriate culture plates.
-
Allow cells to attach and stabilize.
-
Replace the medium with fresh medium containing MDMB-4en-PINACA at a specific concentration.
-
Incubate for a specified time course (e.g., up to 5 hours).[4]
-
At designated time points, collect both the culture medium and the cells.
-
Quench the metabolic activity by adding a cold organic solvent.
-
Process the samples (e.g., centrifugation, supernatant collection) for LC-HRMS analysis.
Analysis of Authentic Biological Samples (Urine and Blood)
This protocol is a generalized representation based on published studies.[4][5]
Objective: To identify in vivo metabolites of MDMB-4en-PINACA in human samples.
Materials:
-
Urine or blood/serum samples from suspected MDMB-4en-PINACA users
-
Internal standards (e.g., deuterated analogs)
-
Enzymes for hydrolysis of conjugated metabolites (e.g., β-glucuronidase)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
LC-HRMS system
Procedure:
-
Sample Pre-treatment:
-
For urine, an optional enzymatic hydrolysis step can be performed to cleave glucuronide conjugates.
-
For blood/serum, protein precipitation is typically the first step.
-
-
Extraction:
-
Perform LLE or SPE to extract the metabolites from the biological matrix and concentrate the analytes.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject the sample into an LC-HRMS system for separation and detection.
-
Data is typically acquired in full-scan and data-dependent MS/MS modes to identify potential metabolites.
-
Analytical Instrumentation: LC-HRMS
Liquid chromatography coupled with high-resolution mass spectrometry is the primary analytical technique for the identification of MDMB-4en-PINACA metabolites.[5][6]
-
Liquid Chromatography (LC): A reversed-phase C18 column is commonly used to separate the parent drug and its metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate, is employed.
-
High-Resolution Mass Spectrometry (HRMS): Instruments such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers are used.[4][11] These provide accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites. Data-dependent MS/MS is used to obtain fragmentation patterns, which help in the structural elucidation of the metabolites.
Visualizations
Experimental Workflow for Metabolite Identification
Caption: A generalized workflow for the identification of MDMB-4en-PINACA metabolites.
Primary Metabolic Pathways of MDMB-4en-PINACA
Caption: Key metabolic pathways of MDMB-4en-PINACA.
References
- 1. cdn.who.int [cdn.who.int]
- 2. researchgate.net [researchgate.net]
- 3. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 11. Issue number 2 :: Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Journal of Analytical Chemistry [zhakhras.ru]
